molecular formula C21H20N2O6 B247250 methyl 4-[bis(2-hydroxy-6-methyl-4-oxo-1H-pyridin-3-yl)methyl]benzoate

methyl 4-[bis(2-hydroxy-6-methyl-4-oxo-1H-pyridin-3-yl)methyl]benzoate

Katalognummer B247250
Molekulargewicht: 396.4 g/mol
InChI-Schlüssel: DWKKNWCKHIXXNB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-[bis(2-hydroxy-6-methyl-4-oxo-1H-pyridin-3-yl)methyl]benzoate, also known as MMBO, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. MMBO is a member of the pyridine family of compounds and is synthesized using a multi-step process.

Wirkmechanismus

Methyl 4-[bis(2-hydroxy-6-methyl-4-oxo-1H-pyridin-3-yl)methyl]benzoate's mechanism of action involves the inhibition of certain enzymes and the modulation of various signaling pathways. The compound's ability to inhibit DPP-4 is due to its structural similarity to the enzyme's natural substrate. methyl 4-[bis(2-hydroxy-6-methyl-4-oxo-1H-pyridin-3-yl)methyl]benzoate binds to the active site of DPP-4 and prevents the enzyme from cleaving its natural substrate, leading to the inhibition of its activity.
methyl 4-[bis(2-hydroxy-6-methyl-4-oxo-1H-pyridin-3-yl)methyl]benzoate's anti-inflammatory properties are due to its ability to modulate various signaling pathways involved in the production of pro-inflammatory cytokines. The compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor involved in the regulation of pro-inflammatory cytokine production.
Biochemical and Physiological Effects
methyl 4-[bis(2-hydroxy-6-methyl-4-oxo-1H-pyridin-3-yl)methyl]benzoate's biochemical and physiological effects are primarily related to its ability to inhibit DPP-4 and modulate various signaling pathways. Inhibition of DPP-4 leads to increased levels of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are involved in the regulation of glucose metabolism. This increase in incretin hormone levels can potentially lead to improved glucose control in individuals with type 2 diabetes.
methyl 4-[bis(2-hydroxy-6-methyl-4-oxo-1H-pyridin-3-yl)methyl]benzoate's anti-inflammatory properties can potentially lead to the development of new treatments for inflammatory diseases. Inhibition of pro-inflammatory cytokine production can reduce inflammation and potentially improve disease outcomes in individuals with inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

Methyl 4-[bis(2-hydroxy-6-methyl-4-oxo-1H-pyridin-3-yl)methyl]benzoate's advantages for lab experiments include its ability to inhibit DPP-4 and modulate various signaling pathways, making it a potential candidate for the development of new treatments for type 2 diabetes and inflammatory diseases. However, the compound's synthetic process is complex and requires several chemical reagents, making it difficult and expensive to produce in large quantities.
Additionally, methyl 4-[bis(2-hydroxy-6-methyl-4-oxo-1H-pyridin-3-yl)methyl]benzoate's mechanism of action is not fully understood, and further research is needed to determine its safety and efficacy in humans. The compound's potential side effects and toxicity also need to be evaluated before it can be used as a therapeutic agent.

Zukünftige Richtungen

For methyl 4-[bis(2-hydroxy-6-methyl-4-oxo-1H-pyridin-3-yl)methyl]benzoate research include further elucidation of its mechanism of action and the development of new synthetic routes to increase its production efficiency. Additionally, the compound's potential applications in other fields, such as cancer research and neurodegenerative diseases, need to be explored.
Furthermore, the development of methyl 4-[bis(2-hydroxy-6-methyl-4-oxo-1H-pyridin-3-yl)methyl]benzoate derivatives with improved pharmacokinetic and pharmacodynamic properties can potentially lead to the development of new therapeutic agents for various diseases. Overall, methyl 4-[bis(2-hydroxy-6-methyl-4-oxo-1H-pyridin-3-yl)methyl]benzoate's potential applications in scientific research make it a promising compound for further investigation.

Synthesemethoden

Methyl 4-[bis(2-hydroxy-6-methyl-4-oxo-1H-pyridin-3-yl)methyl]benzoate is synthesized using a multi-step process that involves the reaction of several chemical reagents. The process begins with the reaction of 2-amino-6-methyl-4-oxo-3-pyridinecarboxylic acid with thionyl chloride to form 2-chloro-6-methyl-4-oxo-3-pyridinecarboxylic acid. The resulting compound is then reacted with benzyl alcohol and triethylamine to form 4-[bis(2-hydroxy-6-methyl-4-oxo-1H-pyridin-3-yl)methyl]benzyl alcohol. Finally, the compound is esterified using methyl chloroformate to form methyl 4-[bis(2-hydroxy-6-methyl-4-oxo-1H-pyridin-3-yl)methyl]benzoate.

Wissenschaftliche Forschungsanwendungen

Methyl 4-[bis(2-hydroxy-6-methyl-4-oxo-1H-pyridin-3-yl)methyl]benzoate has potential applications in various fields of scientific research. One of the primary areas of research involves the compound's ability to inhibit the activity of certain enzymes. methyl 4-[bis(2-hydroxy-6-methyl-4-oxo-1H-pyridin-3-yl)methyl]benzoate has been shown to inhibit the activity of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. This inhibition can potentially lead to the development of new treatments for type 2 diabetes.
Additionally, methyl 4-[bis(2-hydroxy-6-methyl-4-oxo-1H-pyridin-3-yl)methyl]benzoate has been shown to have anti-inflammatory properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases. methyl 4-[bis(2-hydroxy-6-methyl-4-oxo-1H-pyridin-3-yl)methyl]benzoate's anti-inflammatory properties make it a potential candidate for the development of new treatments for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Eigenschaften

Molekularformel

C21H20N2O6

Molekulargewicht

396.4 g/mol

IUPAC-Name

methyl 4-[bis(4-hydroxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]benzoate

InChI

InChI=1S/C21H20N2O6/c1-10-8-14(24)17(19(26)22-10)16(18-15(25)9-11(2)23-20(18)27)12-4-6-13(7-5-12)21(28)29-3/h4-9,16H,1-3H3,(H2,22,24,26)(H2,23,25,27)

InChI-Schlüssel

DWKKNWCKHIXXNB-UHFFFAOYSA-N

Isomerische SMILES

CC1=CC(=O)C(=C(N1)O)C(C2=CC=C(C=C2)C(=O)OC)C3=C(NC(=CC3=O)C)O

SMILES

CC1=CC(=C(C(=O)N1)C(C2=CC=C(C=C2)C(=O)OC)C3=C(C=C(NC3=O)C)O)O

Kanonische SMILES

CC1=CC(=O)C(=C(N1)O)C(C2=CC=C(C=C2)C(=O)OC)C3=C(NC(=CC3=O)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.